(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol
CAS No.: 1895957-18-2
Cat. No.: VC0535860
Molecular Formula: C17H18O3
Molecular Weight: 270.328
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1895957-18-2 |
|---|---|
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.328 |
| IUPAC Name | 2-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-1-enyl]phenol |
| Standard InChI | InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+ |
| Standard InChI Key | YXLMKJHTTWBHRD-HWKANZROSA-N |
| SMILES | COC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC |
| Appearance | Solid powder |
Introduction
Anti-Inflammatory Activity and Mechanism of Action
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol exerts its anti-inflammatory effects primarily through the inhibition of STAT3 activation and its downstream signaling pathways. Initial evaluations compared the anti-inflammatory activity of newly synthesized BHPB analogues with BHPB in RAW264.7 cells, a common murine macrophage-like cell line. Among 16 tested compounds, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol demonstrated the most potent inhibitory effect on STAT3 transcriptional activity and nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .
Research has shown that treatment with this compound effectively suppresses the production of pro-inflammatory mediators in a concentration-dependent manner. These mediators include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), prostaglandin E₂ (PGE₂), hydrogen peroxide (H₂O₂), and nitric oxide (NO) . This inhibitory effect occurred without affecting cell viability, indicating a favorable safety profile .
Further investigations revealed that (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol strongly decreases LPS-induced STAT3 phosphorylation in a concentration-dependent manner. The compound also effectively reduces LPS-induced DNA-binding activity of STAT3 and inhibits STAT3 transcriptional activity in LPS-stimulated RAW264.7 cells . Additionally, it attenuates TNF-α-stimulated STAT3 DNA-binding activation, suggesting that it can inhibit STAT3 activation triggered by various inflammatory stimuli .
Table 1: Inhibitory Effects of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol on Pro-inflammatory Mediators in RAW264.7 Cells
| Pro-inflammatory Mediator | Effect of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol |
|---|---|
| TNF-α | Concentration-dependent suppression |
| IL-1β | Concentration-dependent suppression |
| IL-6 | Concentration-dependent suppression |
| PGE₂ | Concentration-dependent suppression |
| H₂O₂ | Concentration-dependent suppression |
| NO | Concentration-dependent suppression |
The anti-inflammatory action of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol extends beyond STAT3 inhibition. The compound also affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which works in concert with STAT3 to augment inflammatory responses . Treatment with this compound attenuates LPS-induced phosphorylation of inhibitor of nuclear factor kappa-B kinase (IKK)-α and IKKβ, two catalytic subunits of IKK, and nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor (IкB)-α in the cytosol . It also decreases the nuclear translocation of NF-κB subunits and reduces the LPS- and TNF-α-induced DNA-binding activity of NF-κB in murine macrophages .
More recent research indicates that (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol also exerts anti-inflammatory effects by suppressing MD2-dependent NF-κB and JNK/AP-1 pathways in THP-1 monocytes. The compound directly binds to CD14 and MD2 and inhibits the activation of these pathways, further contributing to its anti-inflammatory activity .
| Parameter | Effect of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol |
|---|---|
| Cell viability | No significant effect |
| NO production | Significant inhibition |
| H₂O₂ production | Significant inhibition |
| STAT3 DNA-binding activity | Significant decrease |
| NF-κB DNA-binding activity | Significant decrease |
| iNOS expression | Significant inhibition |
| COX-2 expression | Significant inhibition |
Anti-Arthritic Effects in Collagen Antibody-Induced Arthritis Mouse Model
To evaluate the pharmacological role of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol in rheumatoid arthritis, researchers examined its effects in a collagen antibody-induced arthritis (CAIA) mouse model, which is widely used to study RA. C57BL/6 mice were treated with intraperitoneal injections of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol (5 mg/kg), indomethacin (positive control, 5 mg/kg), or vehicle daily for 21 days .
In the CAIA model, collagen antibody injection along with a booster (LPS) shot rapidly induced a pronounced RA phenotype, including swelling and bone destruction in the ankle and paws. Treatment with (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol markedly inhibited these RA symptoms compared with the vehicle-treated CAIA control group . This inhibition was accompanied by a significant decrease in the clinical score in (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol-treated mice, showing a decrease of 66.5% (clinical score, 4.67) compared to that of the CAIA control group (clinical score, 14.15) .
Histopathological examination revealed that the ankle joints of the CAIA control mice were characterized by an invasion of pannus tissue into the bone space, destruction of the joint architecture, and fibrosis. (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol treatment dramatically reduced bone destruction and fibrosis in the CAIA mouse model . The increased expression of iNOS and COX-2, primarily localized in the fibrous tissue structures surrounding the ankle joint with RA tissue lesions, was markedly reduced by treatment with the compound .
Furthermore, elevated pro-inflammatory cytokine (TNF-α, IL-β, and IL-6) levels in the ankle joint tissue were more remarkably reduced in the (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol-treated mice than in the vehicle-treated control mice . The phosphorylation and DNA-binding activity of STAT3, which were highly increased in the ankle joint tissues of the CAIA control mice, were markedly decreased by the administration of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol . Moreover, suppressed NF-κB signal activation and NF-κB DNA-binding activity were observed in the (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol-treated mouse ankle joint tissues .
Table 3: Anti-Arthritic Effects of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol in CAIA Mouse Model
| Parameter | CAIA Control | (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol | Indomethacin |
|---|---|---|---|
| Clinical Score | 14.15 | 4.67 (66.5% decrease) | 4.91 (64.8% decrease) |
| Bone Destruction | Severe | Markedly reduced | Reduced |
| Fibrosis | Present | Dramatically reduced | Reduced |
| iNOS Expression | Elevated | Markedly reduced | Reduced |
| COX-2 Expression | Elevated | Markedly reduced | Reduced |
| TNF-α Levels | Elevated | Remarkably reduced | Reduced |
| IL-1β Levels | Elevated | Remarkably reduced | Reduced |
| IL-6 Levels | Elevated | Remarkably reduced | Reduced |
| STAT3 Phosphorylation | Highly increased | Markedly decreased | N/A |
| STAT3 DNA-binding | Highly increased | Markedly decreased | N/A |
| NF-κB Activation | Elevated | Suppressed | N/A |
| NF-κB DNA-binding | Elevated | Suppressed | N/A |
Effects on Immune Cells and Systemic Inflammation
Considering the importance of immune cells in rheumatoid arthritis, researchers examined whether (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol affects blood immune cell populations, which are commonly used in diagnosis and progress monitoring of RA. The number of circulating neutrophils and monocytes in the CAIA control mice blood was markedly elevated compared with that of normal mice, and this effect was reduced in the (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol-treated mice .
Additionally, the elevated NO level in splenic T-lymphocytes from the CAIA control mice was considerably decreased in the (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol-treated group . These findings demonstrate that (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol has potent inhibitory activity against RA by inhibition of inflammatory responses through the suppression of activation of STAT3 and its downstream signaling pathway .
Comparative Advantages Over Parent Compound
To improve its chemical stability, drug-likeness, and pharmacological efficacy, researchers conducted major chemical manipulation based on structure-activity relationship (SAR) studies using BHPB as a starting compound. Among the candidate compounds designed as BHPB derivatives targeting STAT3, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol demonstrated the most promising inhibitory effects against STAT3 transcriptional activity .
The anti-RA effects of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol appear to be closely related to the simultaneous down-regulation of the STAT3 and NF-κB signaling pathways . In the synovium of patients with active RA, concomitant activation of these pathways induces a variety of genes that contribute to the inflammatory response, such as those for iNOS and IL-6, which recruit immune cells to the inflamed pannus .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume